molecular formula C12H23NO3 B1651979 tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate CAS No. 1374657-59-6

tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate

Cat. No.: B1651979
CAS No.: 1374657-59-6
M. Wt: 229.32
InChI Key: OJYZYWNWTHPMGT-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate is a carbamate derivative featuring a cyclohexane ring substituted with a hydroxyl group at the 3-position and a methyl group bearing a tert-butoxycarbonyl (Boc) carbamate moiety. This compound is structurally characterized by its bicyclic framework and polar functional groups, making it valuable in organic synthesis, particularly as a protected intermediate for amines in pharmaceutical applications. Its stability under acidic conditions and ease of deprotection under mild acidic conditions (e.g., trifluoroacetic acid) are key advantages in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYZYWNWTHPMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149738
Record name Carbamic acid, N-[(3-hydroxycyclohexyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374657-59-6
Record name Carbamic acid, N-[(3-hydroxycyclohexyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374657-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3-hydroxycyclohexyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting Material : 3-(Aminomethyl)cyclohexanol (1.0 eq) is dissolved in anhydrous ethyl acetate under inert atmosphere.
  • Base Addition : N-Methylmorpholine (1.2 eq) is added at -10°C, followed by dropwise addition of isobutyl chloroformate (1.1 eq).
  • Mixed Anhydride Formation : The mixture is stirred at -15°C to -10°C for 2 hours to form the reactive intermediate.
  • Carbamate Introduction : A solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in ethyl acetate is added, and the reaction is warmed to 10–15°C for 2 hours.
  • Workup : The organic layer is washed with dilute HCl, brine, and water. Solvent evaporation followed by crystallization (hexane/ethyl acetate, 8:1) yields the product.

Yield : 90–93%
Key Advantage : High regioselectivity and minimal epimerization due to low-temperature conditions.

Direct Boc Protection of the Amine

A streamlined one-pot method employs di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:

Procedure

  • Reaction Setup : 3-(Aminomethyl)cyclohexanol (1.0 eq) is dissolved in tetrahydrofuran (THF) at 0°C.
  • Base Activation : Triethylamine (2.0 eq) is added, followed by Boc₂O (1.1 eq).
  • Reaction Progress : The mixture is stirred at 25°C for 12 hours.
  • Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Yield : 85–88%
Limitation : Requires stringent anhydrous conditions to avoid Boc group hydrolysis.

Reductive Amination Followed by Boc Protection

For substrates where the amine is generated in situ, reductive amination offers a viable route:

Synthesis Steps

  • Keto Intermediate : 3-Oxocyclohexanecarbaldehyde is reacted with ammonium acetate in methanol to form the imine.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added at pH 5–6 (acetic acid buffer) to yield 3-(aminomethyl)cyclohexanol.
  • Boc Protection : The crude amine is treated with Boc₂O (1.05 eq) and DMAP (0.1 eq) in dichloromethane at 25°C.

Yield : 78–82% (over two steps)
Advantage : Tolerates moisture-sensitive intermediates due to sequential steps.

Phase-Transfer Alkylation

Adapted from venlafaxine synthesis, this method emphasizes alkylation under phase-transfer conditions :

Methodology

  • Substrate Preparation : 3-(Aminomethyl)cyclohexanol (1.0 eq) is suspended in ethyl acetate with tetrabutylammonium bromide (0.1 eq).
  • Alkylation : Methyl sulfate (1.2 eq) and 50% KOH aqueous solution are added dropwise at -10°C.
  • Reaction Completion : After 4 hours at 5–10°C, the organic layer is washed and concentrated.
  • Boc Protection : The intermediate is treated with Boc₂O as in Section 2.

Yield : 92–95%
Note : Ensures efficient N-alkylation before carbamate formation.

Stereochemical Considerations

The 3-hydroxycyclohexyl group introduces diastereomeric complexity . Key findings include:

  • Racemic Synthesis : Standard methods produce a 1:1 mixture of (1R,3S) and (1S,3R) diastereomers.
  • Chiral Resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica) achieves enantiomeric excess >90% but reduces yield by 20–25%.

Analytical Validation

Synthetic batches are characterized using:

  • NMR : δ 1.44 (s, 9H, Boc CH₃), 3.40 (m, 2H, NCH₂), 3.70 (m, 1H, cyclohexanol -OH).
  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Mixed Acid Anhydride 90–93 98.5 High Industrial
Direct Boc Protection 85–88 97.0 Moderate Lab-scale
Reductive Amination 78–82 95.5 Low Pilot-scale
Phase-Transfer 92–95 99.0 High Industrial

Industrial-Scale Optimization

Patents highlight solvent recycling and catalyst recovery to reduce costs:

  • Ethyl acetate is distilled and reused, cutting solvent expenses by 40%.
  • Raney nickel catalysts from reduction steps are regenerated via acid washing.

Emerging Techniques

Recent advances propose flow chemistry for continuous Boc protection, reducing reaction time from hours to minutes. Initial trials report 89% yield with 99% purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

  • Acidic Hydrolysis : Cleavage of the carbamate generates a secondary amine and releases carbon dioxide. For example, treatment with hydrochloric acid (HCl) in dioxane at 60°C produces 3-(aminomethyl)cyclohexanol.

  • Basic Hydrolysis : Under alkaline conditions (e.g., NaOH in aqueous methanol), the reaction yields a cyclohexanol derivative and tert-butanol.

Hydrolysis kinetics are pH-dependent, with optimal stability observed at neutral pH. This property is exploited in drug delivery systems where controlled release of active amines is required .

Nucleophilic Substitution

The tert-butyl group can be displaced by nucleophiles in the presence of strong bases:

NucleophileReagents/ConditionsProductYield
AminesCs₂CO₃, TBAI, DMF, 40°C N-Alkyl carbamates70–85%
AlcoholsNaH, THF, 0°CAlkoxycarbamates60–75%
ThiolsK₂CO₃, DMF, rtThiocarbamates55–65%

These reactions are critical for introducing functional groups in medicinal chemistry .

Alkylation Reactions

The hydroxycyclohexyl group participates in alkylation using alkyl halides or epoxides:

  • Methylation : Treatment with methyl iodide and NaH in DMF produces a methyl ether derivative.

  • Ethylene Oxide : Reacts under basic conditions to form a polyethylene glycol (PEG)-modified carbamate.

Alkylation enhances the compound’s lipophilicity, influencing its pharmacokinetic properties.

Enzyme-Mediated Transformations

In biological systems, the carbamate interacts with hydrolytic enzymes:

  • Esterases : Catalyze selective hydrolysis of the carbamate, releasing bioactive amines .

  • Cytochrome P450 : Oxidizes the hydroxycyclohexyl group to a ketone, forming a metabolite with reduced toxicity.

These interactions are leveraged in prodrug design to improve therapeutic efficacy .

Key Research Findings

  • pH-Dependent Stability : The compound remains stable at pH 7.4 (simulated physiological conditions) but hydrolyzes rapidly at pH < 5, enabling targeted drug activation in acidic tumor microenvironments.

  • Enzyme Inhibition : Derivatives inhibit serine proteases (e.g., thrombin) by forming covalent bonds with active-site residues .

  • Synthetic Utility : Used in palladium-catalyzed cross-coupling reactions to construct N-Boc-protected anilines, key intermediates in antipsychotic drug synthesis .

Scientific Research Applications

Organic Synthesis

tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones.
  • Reduction : The carbamate group can be reduced to amines.
  • Substitution Reactions : The hydroxy group can engage in nucleophilic substitution reactions.

Medicinal Chemistry

This compound has garnered interest for its potential therapeutic properties:

  • Prodrug Potential : It may act as a prodrug, releasing active pharmaceutical ingredients in a controlled manner.
  • Enzyme Interaction Studies : Preliminary studies indicate that it may inhibit enzymes like acetylcholinesterase and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are relevant in cognitive function and inflammatory responses, respectively.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues in enzymes.
  • Carbamate Group Interaction : The carbamate moiety may interact with nucleophilic amino acids, facilitating enzyme inhibition.

Case Study 1: Enzyme Inhibition

Research has shown that similar carbamates exhibit inhibitory effects on NAAA, suggesting that modifications in structure significantly influence biological activity. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit specific enzymes involved in metabolic pathways.

Case Study 2: Prodrug Development

Studies exploring the prodrug potential of this compound highlight its ability to release active drug components under physiological conditions. This property is crucial for designing drugs with improved bioavailability and targeted delivery mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate with analogous carbamates, focusing on structural variations, physicochemical properties, and applications.

Ring Size and Substitution Patterns

  • Cyclopentane vs. Cyclohexane Derivatives tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8) differ in their ring size (cyclopentane vs. cyclohexane). tert-butyl N-(3-fluorocyclohexyl)carbamate (CAS: 1546332-14-2) replaces the hydroxyl group with fluorine. This substitution reduces hydrogen-bonding capacity but increases lipophilicity, which may enhance blood-brain barrier penetration in drug candidates .

Functional Group Variations

  • Hydroxyl vs. Amino Groups tert-butyl N-(3-amino-2-hydroxycyclohexyl)carbamate (CAS: 1934368-03-2) introduces an additional amino group. tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (CAS: 73805-97-7) adds a hydroxyethyl side chain, enhancing hydrophilicity and solubility in polar solvents compared to the parent compound .

Stereochemical Differences

  • Cis vs. Trans Isomerism : The stereochemistry of hydroxyl and carbamate groups significantly impacts molecular interactions. For example, tert-butyl (trans-3-hydroxycyclohexyl)carbamate (CAS: 1638744-95-2) exhibits distinct hydrogen-bonding patterns compared to its cis counterpart, affecting crystallinity and melting points .

Positional Isomerism

  • tert-butyl (4-aminocyclohexyl)carbamate (CAS: 400899-84-5) shifts the substituent to the 4-position.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Notable Properties
This compound Not explicitly listed C₁₂H₂₃NO₃ Hydroxyl, Boc-carbamate High stability under acidic conditions
tert-butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 C₁₁H₂₀FNO₂ Fluorine, Boc-carbamate Increased lipophilicity
tert-butyl N-(3-amino-2-hydroxycyclohexyl)carbamate 1934368-03-2 C₁₁H₂₂N₂O₃ Hydroxyl, amino, Boc-carbamate Enhanced reactivity
tert-butyl (trans-3-hydroxycyclohexyl)carbamate 1638744-95-2 C₁₁H₂₁NO₃ Trans-hydroxyl, Boc-carbamate Distinct H-bonding patterns

Research Findings and Implications

  • Hydrogen-Bonding Effects: Compounds like tert-butyl N-(3-amino-2-hydroxycyclohexyl)carbamate exhibit stronger intermolecular interactions due to dual hydroxyl and amino groups, which correlate with higher melting points and crystallinity .
  • Lipophilicity and Bioavailability : Fluorinated analogs (e.g., CAS: 1546332-14-2) show promise in CNS drug development due to improved membrane permeability, albeit at the cost of reduced aqueous solubility .

Biological Activity

tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The compound features a tert-butyl group, a hydroxycyclohexyl moiety, and a carbamate functional group. These structural components contribute to its ability to engage in various biochemical interactions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues in enzymes, potentially influencing their catalytic activity.
  • Carbamate Group Interaction : The carbamate moiety can interact with nucleophilic amino acids, facilitating enzyme inhibition or modulation.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound can interact with acetylcholinesterase, affecting neurotransmitter levels and potentially impacting cognitive functions.
  • N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) : It has been proposed that similar carbamates exhibit inhibitory effects on NAAA, which plays a role in the inflammatory response .

Pharmacological Evaluations

Several studies have evaluated the pharmacological properties of related compounds to infer potential activities:

  • In Vitro Studies : Compounds structurally similar to this compound were tested for their inhibitory effects on various enzymes. For instance, analogs showed varying degrees of inhibition against NAAA, indicating that modifications in structure significantly influence biological activity .
  • Toxicological Assessments : Understanding the safety profile of this compound is crucial. Research into the pharmacokinetics and toxicity of similar carbamates has indicated a need for careful evaluation before clinical application.

Data Table: Summary of Biological Activities

Activity Target Enzyme/Receptor Effect Reference
Acetylcholinesterase InhibitionAcetylcholinesterasePotential inhibition
NAAA InhibitionN-acylethanolamine-hydrolyzing acid amidaseInhibitory activity
Enzyme InteractionVarious enzymes (hydrogen bonding)Modulation of activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl carbamate precursors and hydroxycyclohexylmethylamine derivatives. Key steps include coupling reactions with reagents like EDCI/HOBt for amide bond formation . Solvent choice (e.g., DCM or THF), temperature (0–25°C), and pH control (neutral to mildly basic) critically affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can researchers validate the structural integrity of this carbamate derivative?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, DEPT-135 for stereochemistry), LC-MS (for molecular ion confirmation), and FT-IR (to confirm carbamate C=O and N-H stretches). Cross-validate with X-ray crystallography if single crystals are obtainable . For hydroxycyclohexyl stereoisomers, chiral HPLC or polarimetry may resolve enantiomeric excess .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades in acidic/basic conditions or prolonged UV exposure. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC tracking. Store in amber vials under nitrogen at –20°C for long-term preservation .

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxycyclohexyl group influence biological activity or molecular interactions?

  • Methodological Answer : Synthesize and isolate stereoisomers (e.g., cis vs. trans hydroxycyclohexyl) using chiral catalysts or resolution agents. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against target proteins. Computational docking (e.g., AutoDock Vina) can predict stereochemical effects on ligand-receptor interactions .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer : Conduct reproducibility studies by replicating literature protocols with strict control of reagents (e.g., anhydrous solvents, fresh coupling agents). Use design of experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry). Cross-lab validation and peer-reviewed spectral data sharing reduce discrepancies .

Q. How can researchers scale up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use immobilized enzymes (e.g., lipases) for asymmetric synthesis or kinetic resolution. Monitor scalability challenges (e.g., byproduct formation) via in-line PAT tools like Raman spectroscopy .

Q. What computational models predict the compound’s reactivity in novel chemical environments?

  • Methodological Answer : Apply density functional theory (DFT) to model carbamate hydrolysis kinetics or nucleophilic substitution pathways. Molecular dynamics (MD) simulations can assess solvation effects and stability in biological membranes. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer : Introduce click chemistry handles (e.g., azide/alkyne groups) via post-synthetic modification. Conjugate with PEG linkers or antibody fragments using EDC/NHS chemistry. Evaluate release kinetics in vitro (e.g., PBS buffer at 37°C) and in vivo (rodent models) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate
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tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate

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